4-Acetamidofenilacetonitrilo

Descripción general

Descripción

4-Acetamidophenylacetonitrile (4-APAN) is an organic compound that has been used in a variety of scientific research applications. It is a synthetic derivative of acetaminophen, a commonly used over-the-counter painkiller. 4-APAN has been used in a variety of scientific research applications due to its unique properties, which include its ability to form strong hydrogen bonds, its low toxicity, and its solubility in both water and organic solvents.

Aplicaciones Científicas De Investigación

Síntesis Química

4-Acetamidofenilacetonitrilo se utiliza como reactivo en la síntesis de diversos compuestos químicos . Es un sintón valioso en muchos tipos de reacciones orgánicas .

Investigación Antioxidante

En un estudio, el this compound se utilizó en la preparación de derivados solubles en agua del curdlan, un polisacárido, con actividades antioxidantes mejoradas . El estudio mostró que el derivado de alto ácido poliglucurónico mostró la mejor actividad antioxidante, lo que sugiere posibles aplicaciones dietéticas y terapéuticas .

Safety and Hazards

4-Acetamidophenylacetonitrile can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Mecanismo De Acción

Target of Action

It is known that similar compounds like acetaminophen act on the transient receptor potential vanilloid 1 (trpv1) and cannabinoid 1 receptors in the brain .

Mode of Action

Acetaminophen, a related compound, is metabolized to n-acylphenolamine (am404), which then acts on the trpv1 and cannabinoid 1 receptors in the brain . This interaction inhibits the tyrosine-phosphorylation of the VEGF receptor through protein-tyrosine phosphatase, non-receptor type 13 (PTPN13), eventually reducing cell movement and proliferation .

Biochemical Pathways

Related compounds like acetaminophen are known to affect the cyclooxygenase (cox) pathway .

Pharmacokinetics

Pharmacokinetic-Pharmacodynamic (PK-PD) modeling is a mathematical approach to study these properties

Action Environment

It is known that environmental factors can play a significant role in the etiology of various conditions .

Análisis Bioquímico

Biochemical Properties

4-Acetamidophenylacetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between 4-Acetamidophenylacetonitrile and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting their function and stability .

Cellular Effects

The effects of 4-Acetamidophenylacetonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Acetamidophenylacetonitrile has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell viability and function, highlighting the compound’s potential impact on cellular health .

Molecular Mechanism

At the molecular level, 4-Acetamidophenylacetonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetamidophenylacetonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Acetamidophenylacetonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Acetamidophenylacetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of 4-Acetamidophenylacetonitrile have been associated with toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of dosage considerations in research and therapeutic applications .

Metabolic Pathways

4-Acetamidophenylacetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its conversion into various metabolites. These metabolic processes can influence the compound’s bioavailability and activity. Additionally, the presence of cofactors, such as NADPH, can affect the rate and extent of these metabolic reactions .

Transport and Distribution

Within cells and tissues, 4-Acetamidophenylacetonitrile is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effects. For instance, its distribution in the liver can lead to localized effects on liver function and metabolism .

Subcellular Localization

The subcellular localization of 4-Acetamidophenylacetonitrile is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 4-Acetamidophenylacetonitrile can provide insights into its mechanisms of action and potential therapeutic applications .

Propiedades

IUPAC Name |

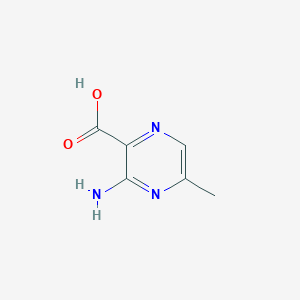

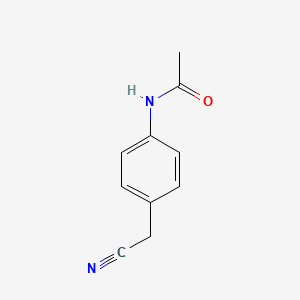

N-[4-(cyanomethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAOQNOLRMENDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

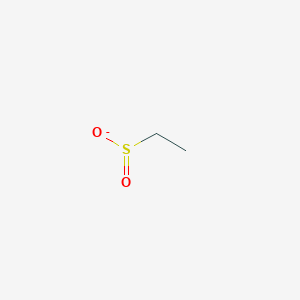

CC(=O)NC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302587 | |

| Record name | 4-Acetamidophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

25025-06-3 | |

| Record name | 25025-06-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25025-06-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1267070.png)

![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)